molecular formula C21H28O5 B13840692 9-Hydroxy Prednisolone

9-Hydroxy Prednisolone

Cat. No.: B13840692
M. Wt: 360.4 g/mol
InChI Key: JMZWEDDWFWVQMK-NTLOSGPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 9-Hydroxy Prednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in anhydrous conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of prednisolone, each with distinct biological activities .

Scientific Research Applications

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

(8S,9R,10S,13S,14S,17R)-9,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-18-7-5-14(23)11-13(18)3-4-16-15-6-8-21(26,17(24)12-22)19(15,2)9-10-20(16,18)25/h5,7,11,15-16,22,25-26H,3-4,6,8-10,12H2,1-2H3/t15-,16-,18-,19-,20+,21-/m0/s1

InChI Key

JMZWEDDWFWVQMK-NTLOSGPDSA-N

Isomeric SMILES

C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)O

Origin of Product

United States

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